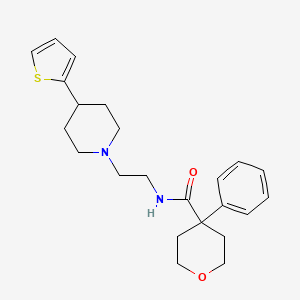
4-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C23H30N2O2S and its molecular weight is 398.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A tetrahydropyran ring
- A carboxamide functional group
- A piperidine moiety substituted with a thiophene ring
This unique arrangement contributes to its biological activity, particularly in targeting specific receptors and enzymes.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in the metabolism of glucocorticoids, thereby influencing metabolic syndrome conditions such as type 2 diabetes and obesity .
- CNS Activity : The compound has potential neuroprotective effects, possibly beneficial in treating cognitive impairments and neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : Preliminary studies suggest it may possess cytotoxic properties against various cancer cell lines, indicating potential as an anti-cancer agent .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Study 1: Neuroprotective Effects
A study conducted on transgenic mice models for Alzheimer's disease demonstrated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation. The mechanism was attributed to the modulation of neuroinflammatory pathways .
Case Study 2: Antitumor Activity
In vitro testing against various cancer cell lines revealed that the compound induced apoptosis in MCF7 breast cancer cells. The study highlighted its ability to activate caspase pathways, suggesting its role as a potential chemotherapeutic agent .
Properties
IUPAC Name |
4-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c26-22(23(10-16-27-17-11-23)20-5-2-1-3-6-20)24-12-15-25-13-8-19(9-14-25)21-7-4-18-28-21/h1-7,18-19H,8-17H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIUARWIGPCNMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














